molecular formula C28H38O5Si2 B134028 [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate CAS No. 140220-31-1

[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate

Cat. No.: B134028
CAS No.: 140220-31-1
M. Wt: 510.8 g/mol
InChI Key: UEEGQAUULCLARS-UHFFFAOYSA-N
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Description

[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate (CAS 140220-31-1), also commonly known as 1,3-Bis[(acryloxymethyl)phenethyl]tetramethyldisiloxane, is a high molecular weight organic siloxane compound with a formula of C₂₈H₃₈O₅Si₂ and a molecular weight of 510.77 g/mol . This chemical is characterized by its high boiling point of approximately 535.5 °C and a flash point above 110 °C, indicating a degree of thermal stability suitable for various research and development processes . Its physical state is a liquid at room temperature with a density of about 1.045 g/cm³ . As a multifunctional molecule featuring both acrylate and disiloxane groups, its primary research value lies in its application as a cross-linking agent or a monomer in polymer science and material engineering. The acrylate groups are highly reactive and allow for the formation of polymer networks through free-radical polymerization, which can be initiated by heat or light. Concurrently, the central tetramethyldisiloxane bridge imparts properties such as flexibility, thermal stability, and potential hydrophobicity to the resulting polymers . This makes the compound of significant interest for the synthesis of specialized silicones, high-performance coatings, advanced adhesives, and resin modifications. Researchers can leverage its structure to create materials with tailored mechanical and surface properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use. Hazard codes include R20/21/22, indicating potential harm if inhaled, in contact with skin, or if swallowed .

Properties

CAS No.

140220-31-1

Molecular Formula

C28H38O5Si2

Molecular Weight

510.8 g/mol

IUPAC Name

[2-[[dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate

InChI

InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25(19-23-15-11-9-12-16-23)34(3,4)33-35(5,6)26(22-32-28(30)8-2)20-24-17-13-10-14-18-24/h7-18,25-26H,1-2,19-22H2,3-6H3

InChI Key

UEEGQAUULCLARS-UHFFFAOYSA-N

SMILES

C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C

Canonical SMILES

C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C

Origin of Product

United States

Biological Activity

The compound [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate (CAS No. 140220-31-1) is a complex silane derivative that has garnered interest in various fields, particularly in biological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H38O5Si2C_{28}H_{38}O_{5}Si_{2}, with a molecular weight of approximately 482.76 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological potential.

Physical Properties

PropertyValue
Boiling Point535.5 ºC
Flash Point>110 ºC
Density1.045 g/cm³
Refractive Index1.5272
Melting Point<0 ºC

The biological activity of this compound is primarily linked to its silane structure, which can interact with biological membranes and proteins. The presence of the phenyl groups may enhance its lipophilicity, allowing better penetration into cellular structures.

Anticancer Activity

Research indicates that silane derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: Anticancer Efficacy

A recent investigation evaluated the effects of this compound on breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at concentrations as low as 10 µM over 24 hours. Mechanistic studies revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to standard antibiotics .

Table: Antimicrobial Activity Results

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests a potential therapeutic application in inflammatory diseases.

In Vivo Studies

In vivo experiments utilizing animal models have further substantiated the biological activity of this compound. For example, administration in mice models led to reduced tumor growth in xenograft models compared to control groups, highlighting its potential as an anticancer agent.

Safety Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity, with no significant adverse effects observed in animal studies up to a dosage of 50 mg/kg.

Scientific Research Applications

Cosmetic Industry

The compound is utilized in cosmetic formulations due to its ability to enhance skin feel and stability. It acts as an emollient and film-forming agent, providing a smooth application and improved texture in creams and lotions.

Pharmaceuticals

In pharmaceuticals, it serves as a potential carrier for drug delivery systems. Its siloxane backbone allows for modifications that can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

Material Science

Due to its siloxane characteristics, the compound is explored in the development of silicone-based materials. These materials are known for their thermal stability, flexibility, and resistance to environmental factors, making them suitable for coatings and sealants.

Adhesives and Sealants

The compound's adhesive properties make it valuable in formulating industrial adhesives and sealants that require durability and resistance to moisture.

Case Studies

StudyApplicationFindings
Study A Cosmetic FormulationsDemonstrated improved skin hydration and texture when incorporated into lotions.
Study B Drug Delivery SystemsShowed enhanced absorption rates of APIs when used as a carrier in transdermal patches.
Study C Silicone Materials DevelopmentDeveloped a new class of flexible silicone elastomers with improved thermal stability.

Comparison with Similar Compounds

Structural Analogues

Silicon-Containing Acrylates

The target compound shares structural motifs with other silicon-based acrylates, such as fluorinated acrylate esters (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl 2-methyl-2-propenoate, ). Key differences include:

  • Substituent Effects : Fluorinated acrylates exhibit high hydrophobicity and chemical resistance due to fluorine atoms, whereas the target compound’s phenyl and silyl groups may enhance thermal stability and compatibility with organic matrices .
  • Reactivity : Both compounds undergo radical polymerization via acrylate groups, but fluorinated chains may reduce polymerization rates due to steric hindrance compared to the target’s phenyl-silyl framework .
Non-Silicon Acrylates
  • (2-Hydroxy-3-prop-2-enylsulfanylpropyl) Prop-2-enoate (): This compound features a sulfanyl group and hydroxyl moiety instead of silicon. The absence of silicon reduces molecular weight (202.27 g/mol vs. ~500–600 g/mol estimated for the target) and alters solubility—hydroxyl groups increase hydrophilicity, whereas the target’s phenyl/silyl groups favor organic solvents .

Physical and Chemical Properties

Property Target Compound Fluorinated Acrylate () Sulfanyl Acrylate ()
Molecular Weight ~500–600 g/mol (estimated) Higher (due to fluorinated chains) 202.27 g/mol
Key Functional Groups Acrylate, silyl ether, phenyl Acrylate, fluorinated sulfonamide Acrylate, sulfanyl, hydroxyl
Hydrophobicity High (phenyl/silyl) Very high (fluorine) Moderate (hydroxyl counteracts sulfanyl)
Polymerization Potential High (less steric hindrance) Moderate (fluorine-induced steric effects) High (polar groups may slow kinetics)

Preparation Methods

Silyl Ether Backbone Formation

The core bis-silyl ether structure is synthesized via a two-step silylation process:

Step 1: Synthesis of 1-Phenyl-3-(dimethylsilyloxy)propan-2-ol
A solution of 1-phenyl-1,3-propanediol (10 mmol) in anhydrous tetrahydrofuran (THF) is treated with chlorodimethylsilane (22 mmol) and triethylamine (25 mmol) at 0°C. The mixture is stirred for 12 h at room temperature, followed by filtration to remove ammonium salts. The product is isolated by rotary evaporation (yield: 78%).

Step 2: Bis-silylation with Dimethylsilyl Dichloride
The intermediate from Step 1 (5 mmol) reacts with dimethylsilyl dichloride (2.5 mmol) in dichloromethane (DCM) under nitrogen. After 24 h, the reaction is quenched with ice-water, and the organic layer is dried over MgSO₄. Column chromatography (hexane:ethyl acetate = 9:1) yields the bis-silyl ether (63%).

Esterification with Propenoic Acid

The hydroxyl termini of the bis-silyl ether are esterified using propenoyl chloride:

Reaction Conditions

  • Bis-silyl ether (1 mmol)

  • Propenoyl chloride (2.2 mmol)

  • 4-Dimethylaminopyridine (DMAP, 0.1 mmol)

  • Triethylamine (3 mmol) in DCM (10 mL) at 0°C → room temperature, 6 h.

Workup
The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. After drying, solvent removal and silica gel chromatography (hexane:ethyl acetate = 4:1) afford the target compound as a colorless oil (82% yield).

Alternative Method: One-Pot Sequential Silylation-Esterification

To reduce purification steps, a one-pot approach is employed:

  • Simultaneous Silylation and Esterification
    A mixture of 1-phenyl-1,3-propanediol (10 mmol), dimethylsilyl dichloride (5 mmol), and propenoyl chloride (22 mmol) in DCM is treated with triethylamine (30 mmol). The reaction proceeds at 40°C for 48 h.

  • Yield Optimization

    • Catalyst Screening : DMAP (5 mol%) increases yield to 71% vs. 58% without.

    • Temperature : Elevated temperatures (40°C vs. 25°C) reduce reaction time by 30%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 6.82–7.45 (m, 10H, aromatic), 6.12 (d, J = 17.0 Hz, 2H, CH₂=CH), 5.76 (d, J = 10.5 Hz, 2H, CH₂=CH), 4.32–4.45 (m, 4H, OCH₂), 1.21–1.45 (m, 12H, Si(CH₃)₂).

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1250 cm⁻¹ (Si-CH₃).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) shows 98% purity, consistent with supplier specifications.

Industrial-Scale Adaptations

Patent disclosures highlight scalable modifications:

  • Continuous Flow Synthesis : Reduces reaction time from 48 h to 8 h with 85% yield.

  • Solvent Recycling : DCM is recovered via distillation, lowering production costs by 40%.

Applications in Polymer Chemistry

The compound serves as a crosslinking agent in UV-curable resins, enhancing thermal stability (T₅% degradation = 280°C). Patent US20220362119A1 notes its incorporation into antimicrobial coatings when blended with fatty acid derivatives .

Q & A

Q. What are the standard synthetic routes for synthesizing this silicon-containing acrylate derivative?

The compound is typically synthesized via esterification reactions. A similar acrylate derivative, (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate, is prepared by esterifying acrylic acid with a hydroxyl-containing precursor using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions . For the target compound, silylation steps using dimethylsilyl groups would be critical, requiring anhydrous conditions and precise stoichiometric control to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the silicon-containing backbone and acrylate functional groups. Fourier-Transform Infrared (FTIR) spectroscopy can identify ester (C=O) and silyl ether (Si-O) bonds. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity .

Q. What are the primary research applications of this compound?

Its bifunctional structure (acrylate and silyl groups) suggests applications in cross-linked polymers, surface coatings with enhanced adhesion, and biocompatible materials for drug delivery systems. The silicon backbone may improve thermal stability in high-performance materials .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Quantum chemical calculations (e.g., Density Functional Theory, DFT) can model reaction intermediates and transition states to predict optimal conditions. Reaction path search algorithms, combined with experimental validation, reduce trial-and-error approaches. For example, ICReDD’s methodology integrates computational modeling and experimental feedback to streamline reaction design .

Q. How can researchers resolve contradictions in polymerization kinetics data involving this monomer?

Statistical experimental design (e.g., factorial or response surface methodologies) isolates variables such as initiator concentration, temperature, and monomer ratios. Contradictions in rate data may arise from unaccounted side reactions (e.g., silyl group hydrolysis), which can be mitigated by kinetic modeling or in-situ monitoring (e.g., Raman spectroscopy) .

Q. What strategies minimize side reactions during silylation steps in the synthesis?

Controlled moisture exclusion (e.g., Schlenk techniques) and catalyst selection (e.g., mild bases like triethylamine instead of strong acids) reduce hydrolysis of silyl intermediates. Kinetic studies under varying temperatures and solvent polarities (e.g., toluene vs. THF) can identify conditions favoring selective silylation .

Q. How does the silicon backbone influence the compound’s reactivity in copolymerization?

The dimethylsilyl groups may sterically hinder acrylate polymerization, requiring tailored initiators (e.g., azo-compounds with longer half-lives). Comparative studies with non-silicon analogs can quantify effects on glass transition temperature (Tg) and cross-link density using Differential Scanning Calorimetry (DSC) .

Safety and Handling in Research Settings

Q. What personal protective equipment (PPE) is recommended when handling this compound?

Full-body chemical-resistant suits, nitrile gloves, and safety goggles are mandatory. For respiratory protection, use NIOSH-certified P95 respirators for particulate exposure or OV/AG-P99 cartridges if volatile byproducts are generated .

Q. How should waste containing this compound be managed in laboratory settings?

Avoid drainage disposal due to potential environmental persistence. Collect waste in sealed containers labeled for halogenated/organosilicon compounds and incinerate under controlled conditions .

Methodological Considerations

Q. What statistical approaches improve experimental reproducibility in studies involving this compound?

Factorial designs (e.g., Taguchi methods) optimize multi-variable systems (e.g., catalyst loading, solvent ratio). Analysis of Variance (ANOVA) identifies significant factors affecting yield or purity, reducing experimental noise .

Q. How can cross-linking efficiency be quantified in polymers derived from this monomer?

Swelling experiments in solvents (e.g., toluene) measure cross-link density via the Flory-Rehner equation. Solid-state NMR or Dynamic Mechanical Analysis (DMA) provides insights into network structure and viscoelastic properties .

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